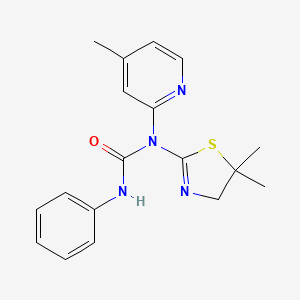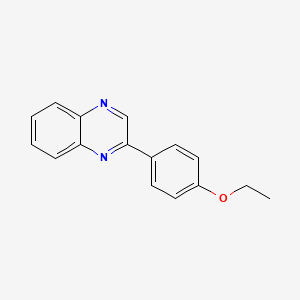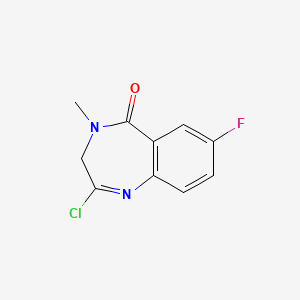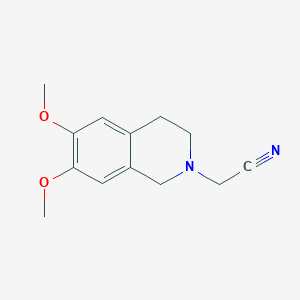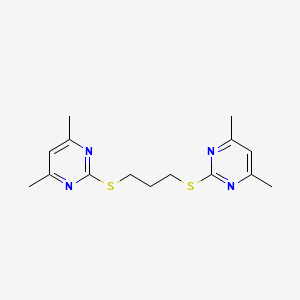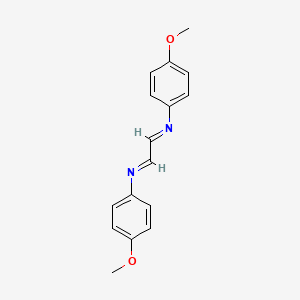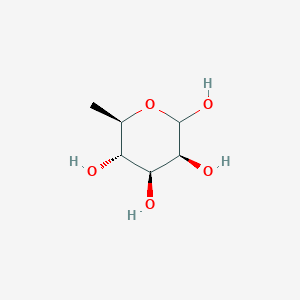
D-rhamnopyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-rhamnopyranose is a naturally occurring deoxy sugar with the molecular formula C6H12O5. It is a six-carbon monosaccharide that is a component of many natural glycosides. This compound is also known as 6-deoxy-D-mannopyranose and is commonly found in plants, bacteria, and fungi. This compound plays a crucial role in various biological processes and has significant applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-rhamnopyranose can be achieved through several methods. One common approach involves the glycosylation of mannose derivatives. For example, 4-methoxyphenyl 2-O-benzoyl-4,6-O-benzylidene-α-D-mannopyranoside can be synthesized and then converted to this compound through a series of reactions involving benzoylation and deprotection . The reaction conditions typically involve the use of solvents like dichloromethane and acetonitrile, and reagents such as sulfuric acid and sodium sulfate for purification.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Microorganisms such as Lactobacillus species can be used to produce this compound from glucose or other sugars through enzymatic pathways. These processes are optimized for high yield and purity, making them suitable for large-scale production.
化学反应分析
Types of Reactions
D-rhamnopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: this compound can be oxidized to form rhamnonic acid using oxidizing agents like nitric acid.
Reduction: Reduction of this compound can yield rhamnitol, a sugar alcohol.
Substitution: Substitution reactions can occur at the hydroxyl groups of this compound, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for oxidation, sodium borohydride for reduction, and acetic anhydride for acetylation. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
Major products formed from these reactions include rhamnonic acid, rhamnitol, and various acetylated derivatives. These products have diverse applications in research and industry.
科学研究应用
D-rhamnopyranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex carbohydrates and glycosides.
Biology: this compound is a component of bacterial cell walls and plays a role in cell signaling and recognition.
Medicine: It is used in the development of antibiotics and other pharmaceuticals due to its role in bacterial cell wall synthesis.
Industry: This compound derivatives are used in the food and beverage industry as flavor enhancers and sweeteners
作用机制
The mechanism of action of D-rhamnopyranose involves its interaction with specific enzymes and receptors in biological systems. For example, in bacteria, this compound is a substrate for enzymes involved in cell wall synthesis. These enzymes catalyze the incorporation of this compound into the peptidoglycan layer, which is essential for bacterial cell wall integrity . The molecular targets and pathways involved include glycosyltransferases and other carbohydrate-active enzymes.
相似化合物的比较
D-rhamnopyranose can be compared with other similar deoxy sugars such as L-rhamnose and D-fucose:
L-rhamnose: Similar to this compound, L-rhamnose is a deoxy sugar found in nature. it has a different stereochemistry, which affects its biological activity and applications.
D-fucose: Another deoxy sugar, D-fucose, shares structural similarities with this compound but differs in the position of the deoxy group. This difference leads to distinct chemical properties and biological functions.
The uniqueness of this compound lies in its specific role in bacterial cell wall synthesis and its diverse applications in various fields .
属性
CAS 编号 |
45864-36-6 |
|---|---|
分子式 |
C6H12O5 |
分子量 |
164.16 g/mol |
IUPAC 名称 |
(3S,4S,5S,6R)-6-methyloxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5+,6?/m1/s1 |
InChI 键 |
SHZGCJCMOBCMKK-QTVWNMPRSA-N |
手性 SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



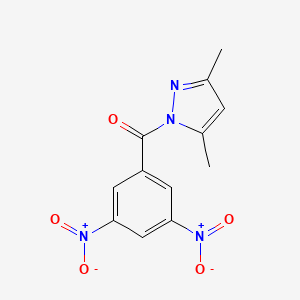
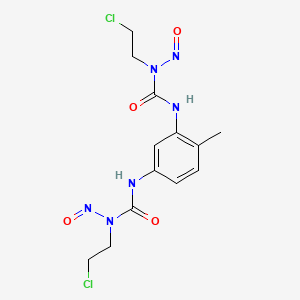
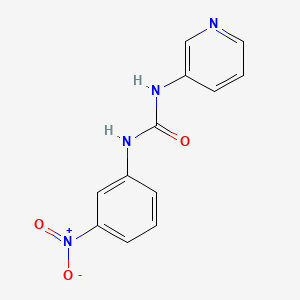
![N-{[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-3,4-dimethoxybenzamide](/img/structure/B14160564.png)
![Ethyl 4-[(2-chloroethyl)sulfanyl]butanoate](/img/structure/B14160570.png)
![butyl 6-[(4-fluorophenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxylate](/img/structure/B14160573.png)
